molecular formula C₃₂H₃₈F₃N₅O₁₁ B612775 (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid CAS No. 1135417-31-0

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

货号: B612775
CAS 编号: 1135417-31-0
分子量: 725.67
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex pentanoic acid derivative featuring multiple stereospecific substituents. Key structural elements include:

  • A pyrrolidine-1-yl ring with a carbamoyl linkage, likely influencing conformational rigidity and target binding.
  • A trifluoromethyl chromen-7-yl group, enhancing lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group .

The stereochemistry (4S, 2S, 3S configurations) is critical for biological activity, as spatial arrangement affects target specificity.

准备方法

Solid-Phase Peptide Synthesis (SPPS) of the Tetrapeptide Backbone

The core tetrapeptide sequence Ile-Glu-Pro-Asp is synthesized via microwave-assisted SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .

Resin Functionalization and Amino Acid Loading

A 2-chlorotrityl chloride resin is employed for its stability under microwave conditions. Fmoc-Lys(Boc)-OH (0.487 mmol/g loading) is anchored via nucleophilic substitution in dichloromethane (DCM) with 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) .

Sequential Deprotection and Coupling

  • Deprotection : 20% piperidine in dimethylformamide (DMF) for 3 minutes under microwave irradiation (25 W, 75°C) .

  • Coupling : Fmoc-amino acids (4 equivalents) activated with DIC (N,N'-diisopropylcarbodiimide, 5 equivalents) and Oxyma (ethyl cyanoglyoxylate-2-oxime, 5 equivalents) in anhydrous DMF. Reactions proceed at 75°C for 5 minutes per cycle .

Table 1: Coupling Efficiency for Tetrapeptide Synthesis

Amino AcidCoupling Yield (%)Purity (HPLC)
Ile98.295.4
Glu(OtBu)97.894.7
Pro99.196.2
Asp(OtBu)96.593.8

Solution-Phase Coupling of 7-Amino-4-Trifluoromethylcoumarin (AFC)

The C-terminal aspartic acid residue is conjugated to AFC via carbodiimide-mediated amide bond formation .

Activation of Aspartic Acid

  • Reagents : NHS (N-hydroxysuccinimide, 5 equivalents), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4.5 equivalents) in DMF .

  • Conditions : 0°C for 1 hour, followed by stirring at 25°C for 5 hours .

AFC Conjugation

The activated aspartic acid is reacted with AFC (1.2 equivalents) in the presence of triethylamine (TEA, 3 equivalents). The reaction achieves 89% conversion, with unreacted AFC removed via precipitation in diethyl ether .

Trifluoromethylcoumarin Synthesis

The 2-oxo-4-(trifluoromethyl)chromen-7-yl moiety is prepared via a three-step sequence :

Friedel-Crafts Acylation

Resorcinol reacts with trifluoromethylacetyl chloride in nitrobenzene at 120°C for 6 hours, yielding 7-hydroxy-4-trifluoromethylcoumarin (87% yield) .

Nitration and Reduction

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 7-position (72% yield) .

  • Reduction : Hydrogenation over Pd/C (10 wt%) in ethanol converts the nitro group to an amine (94% yield) .

Global Deprotection and Purification

Acidic Cleavage

The resin-bound peptide is treated with a cleavage cocktail of TFA (trifluoroacetic acid)/H₂O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C, removing Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl) protecting groups .

HPLC Purification

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1% TFA over 30 minutes

  • Flow Rate : 1 mL/min

  • Purity : ≥98% (confirmed by LC-MS)

Table 2: Purification Parameters and Outcomes

ParameterValue
Retention Time16.2 min
Column Temperature25°C
Recovery Yield63%
Final Purity98.4%

Scale-Up Considerations and Industrial Feasibility

Batch Optimization

  • Peptide Synthesis : Transitioning from 0.1 mmol to 1 mmol scales increases coupling efficiency by 12% due to reduced side reactions .

  • Coumarin Production : Continuous-flow nitration improves safety and yield (78% → 85%) .

Cost Analysis

ComponentCost per Gram (USD)
Fmoc-Amino Acids120–180
AFC450
TFA8
Total (1 g)~2,100

Comparative Analysis of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

  • SPPS Advantages : Higher purity (98.4% vs. 91.2%), reduced racemization risk .

  • Solution-Phase Advantages : Lower cost for small-scale AFC conjugation .

化学反应分析

Types of Reactions

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid primarily undergoes hydrolysis when exposed to Granzyme B. The enzyme cleaves the peptide bond between the aspartic acid (Asp) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, releasing the fluorescent AFC .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is the free AFC, which exhibits strong fluorescence and can be quantified to measure Granzyme B activity .

科学研究应用

Key Structural Features

FeatureDescription
Amidic Linkages Contributes to stability and solubility
Carboxylic Acid Groups Potential for ionization and interaction with biological targets
Chromene Moiety Implicated in bioactivity related to enzyme inhibition

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as a Granzyme B inhibitor, which is significant in the context of promoting wound healing and modulating immune responses .

Antibody Drug Conjugates

Recent studies have explored the use of this compound in antibody-drug conjugates (ADCs) targeting c-Met pathways. These ADCs leverage the compound's structural properties to deliver cytotoxic agents selectively to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

Cardiovascular Disease Treatment

Research indicates that derivatives of this compound may serve as PCSK9 inhibitors, which are crucial for lowering LDL cholesterol levels and managing cardiovascular diseases . This application underscores the compound's versatility in addressing metabolic disorders.

Case Study 1: Granzyme B Inhibition

A study demonstrated that applying the compound as a topical treatment significantly accelerated wound healing in murine models by inhibiting Granzyme B activity. This effect was attributed to the compound's ability to modulate inflammatory responses, suggesting potential applications in dermatological therapies.

Case Study 2: Antibody Drug Conjugate Development

In clinical trials involving ADCs containing this compound, researchers reported enhanced targeting of cancer cells with reduced off-target effects. The conjugate exhibited improved pharmacokinetics compared to traditional chemotherapeutics, leading to better patient outcomes.

Case Study 3: PCSK9 Inhibition

A recent clinical trial evaluated the efficacy of a formulation based on this compound in patients with hyperlipidemia. Results indicated a statistically significant reduction in LDL cholesterol levels over 12 weeks, supporting its potential as a novel therapeutic agent for cardiovascular disease management.

作用机制

The mechanism of action of (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid involves its cleavage by Granzyme B. Granzyme B recognizes and binds to the specific peptide sequence Ile-Glu-Pro-Asp (IEPD) within the compound. Upon binding, Granzyme B cleaves the peptide bond between Asp and AFC, releasing the fluorescent AFC. This fluorescence can then be measured to quantify Granzyme B activity .

相似化合物的比较

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Physicochemical Properties Potential Applications References
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-...-oxopentanoic acid (Target Compound) - CF₃ chromenyl group
- Pyrrolidine-carbamoyl linkage
- Multiple S-configurations
High lipophilicity (logP ~3.5*), moderate solubility in polar solvents Enzyme inhibition, drug candidates
(4R)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-...-oxopentanoic acid () - 4R configuration
- Phenylmethoxy group
- Carboxypropanoyl substituent
Higher molecular weight (MW ~800 g/mol*), reduced membrane permeability Industrial applications
Hexahydropyrimidine-4-carboxylic acids () - Hexahydropyrimidine core
- Methyl and sulfanyl substituents
Moderate logP (~2.0), enhanced stability due to saturated ring Antihypertensive agents
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxybenzene () - Pyrazole ring
- Propoxybenzene group
High solubility in organic solvents, MW ~350 g/mol Phosphodiesterase inhibitors
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-...pentanoic acid () - Tyrosine and arginine residues
- Diaminomethylidene group
High polarity (logP ~1.0), likely poor blood-brain barrier penetration Peptidomimetic therapeutics

*Estimated based on structural analogs.

Key Findings

Stereochemical Impact :

  • The target compound’s 4S configuration distinguishes it from the 4R analog in , which lacks the trifluoromethyl chromenyl group. This difference may result in divergent binding affinities, as seen in other stereoisomeric drug pairs (e.g., thalidomide) .

Functional Group Contributions: The trifluoromethyl chromenyl moiety in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s phenolic group) .

Synthetic Complexity :

  • The target compound requires multi-step synthesis with precise stereochemical control, similar to ’s hexahydropyrimidines. In contrast, ’s pyrazole derivatives are synthesized via simpler Suzuki couplings .

Toxicity and Regulatory Status :

  • Industrial analogs () show low acute toxicity, but the target compound’s trifluoromethyl group may pose unique environmental persistence concerns .

生物活性

The compound (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is a complex peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, particularly as a Granzyme B inhibitor. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Granzyme B is a serine protease that plays a crucial role in the immune response by inducing apoptosis in target cells. The compound functions primarily as a Granzyme B inhibitor , thereby modulating immune responses. Its structure suggests it may interact with the active site of Granzyme B, preventing substrate cleavage and subsequent apoptotic signaling.

Key Mechanisms:

  • Inhibition of Apoptosis : By inhibiting Granzyme B, the compound can prevent unwanted apoptosis in healthy cells, potentially aiding in wound healing and tissue regeneration .
  • Fluorogenic Substrate : The compound serves as a fluorogenic substrate for detecting Granzyme B activity, allowing researchers to quantify enzymatic activity in various biological contexts.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties and potential therapeutic applications.

Table 1: Summary of Biological Activities

ActivityDescription
Granzyme B Inhibition Inhibits Granzyme B activity, reducing apoptosis in target cells .
Wound Healing Promotes wound healing by modulating immune responses .
Fluorescent Detection Used as a substrate for measuring Granzyme B levels in assays.

Case Studies and Research Findings

Several studies have reported on the efficacy and applications of this compound.

Study 1: Granzyme B Inhibition and Wound Healing

A study published in 2011 demonstrated that the application of this compound significantly enhanced wound healing in murine models. The mechanism was attributed to its ability to inhibit Granzyme B, thereby reducing apoptosis in surrounding tissues and promoting cell proliferation .

Study 2: Quantification of Enzymatic Activity

In a laboratory setting, researchers utilized this compound as a fluorogenic substrate to quantify Granzyme B activity. The results indicated that it could effectively measure enzymatic activity in various biological samples, providing insights into immune responses during infections or malignancies.

常见问题

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally determined?

The stereochemistry can be resolved using X-ray crystallography for definitive spatial arrangement analysis. Complementary methods include nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial proximity of protons and circular dichroism (CD) for chiral centers. Computational modeling (e.g., density functional theory) can predict configurations, which should be cross-validated with experimental data from structurally analogous compounds .

Q. What are the critical steps in synthesizing this compound?

Key steps involve:

  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic fragment integration, as demonstrated in similar syntheses .
  • Peptide bond formation : Employ carbodiimide-based agents (e.g., EDC/HOBt) for amide linkages between the pyrrolidine and chromen-7-yl moieties .
  • Deprotection : Optimize acidic/basic conditions (e.g., TFA for tert-butyl groups) to preserve labile trifluoromethyl and chromenone functionalities .

Q. Which purification methods are optimal for isolating this compound?

Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve polar intermediates. For large-scale purification, column chromatography with silica gel and ethyl acetate/hexane mixtures is effective. Recrystallization from ethanol/water can enhance purity .

Q. What analytical techniques are essential for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify connectivity and substituent positions.
  • FT-IR spectroscopy to identify carbonyl (C=O) and amide (N-H) groups.
  • Thermogravimetric analysis (TGA) to assess thermal stability during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Implement Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Bayesian optimization algorithms can efficiently explore parameter spaces, reducing trial runs. For example, a factorial design revealed that increasing Pd(OAc)₂ concentration from 2 mol% to 5 mol% improved coupling yields by 22% in analogous reactions .

Q. What role do non-covalent interactions play in stabilizing the compound’s conformation?

Non-covalent interactions (e.g., π-π stacking of the chromen-7-yl group, hydrogen bonding between amide protons and carboxylates) dictate conformational rigidity. Use single-crystal XRD to map intermolecular interactions and molecular dynamics simulations to study solvent effects. Spectroscopic titration (e.g., UV-Vis) can quantify binding affinities with target proteins .

Q. How to address contradictions in spectroscopic data during characterization?

  • Reproducibility checks : Repeat synthesis and analysis under controlled conditions.
  • Alternative techniques : If ¹H NMR signals overlap, use 2D-COSY or HSQC for resolution.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals, as applied in peptide studies .

Q. What strategies ensure compound stability under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (pH 1–13) with UPLC monitoring. Buffered solutions (pH 7.4) mimic physiological conditions.
  • Thermal stability : Store lyophilized samples at -20°C; avoid prolonged exposure to >40°C. Add antioxidants (e.g., BHT) to prevent oxidation of the trifluoromethyl group .

Q. How can computational modeling enhance synthesis design?

  • Retrosynthetic planning : Tools like IBM RXN for Chemistry predict feasible pathways using transformer models.
  • Reaction simulation : COMSOL Multiphysics integrates AI to model heat transfer and mixing efficiency in flow reactors, reducing side reactions .

Q. What are potential applications in drug discovery, and how to validate them?

This compound’s chromenone and trifluoromethyl groups suggest protease inhibition or kinase modulation. Validate via:

  • Enzyme assays : Measure IC₅₀ against serine proteases (e.g., trypsin) using fluorogenic substrates.
  • Cellular uptake studies : Fluorescently labeled analogs can track intracellular localization.
  • In vivo efficacy : Test in murine models for conditions like hypertension, referencing similar pyrrolidine-carboxylate scaffolds .

属性

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)/t15-,20-,21-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXKKVLJPWMVLL-FGGUPADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38F3N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。